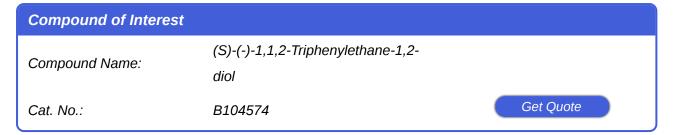


13C NMR data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol

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Technical Guide: 13C NMR Data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for **(S)-(-)-1,1,2-Triphenylethane-1,2-diol**, a crucial chiral intermediate in pharmaceutical and fine chemical synthesis.[1][2] It includes a summary of predicted 13C NMR data, a comprehensive experimental protocol for data acquisition, and a visualization of its application in asymmetric synthesis.

13C NMR Data Presentation

Obtaining a publicly available, experimentally verified 13C NMR spectrum for **(S)-(-)-1,1,2-Triphenylethane-1,2-diol** is challenging. While spectral databases often require subscriptions for full data access, the 13C NMR chemical shifts for the enantiomer, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol, are expected to be identical. The following table summarizes the predicted 13C NMR chemical shifts for 1,1,2-Triphenylethane-1,2-diol. These predictions are based on standard chemical shift ranges for the carbon environments present in the molecule.

Table 1: Predicted 13C NMR Chemical Shifts for (S)-(-)-1,1,2-Triphenylethane-1,2-diol



Carbon Atom Assignment	Predicted Chemical Shift (ppm)	Notes
C1 (quaternary, bearing two phenyls and -OH)	80 - 90	Deshielded due to attachment to oxygen and two phenyl groups.
C2 (methine, bearing one phenyl and -OH)	75 - 85	Deshielded due to attachment to oxygen and a phenyl group.
Phenyl C (ipso, attached to C1)	140 - 150	Quaternary carbons, typically show weaker signals.
Phenyl C (ipso, attached to C2)	135 - 145	Quaternary carbon, typically shows a weaker signal.
Phenyl C (ortho, meta, para)	125 - 130	Aromatic region, multiple overlapping signals expected.

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a 13C NMR spectrum of an organic compound like (S)-(-)-1,1,2-Triphenylethane-1,2-diol.

2.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-50 mg of (S)-(-)-1,1,2-Triphenylethane-1,2-diol.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
 Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d6, dimethyl sulfoxide-d6 (DMSO-d6), or methanol-d4. The choice of solvent can slightly affect the chemical shifts.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

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- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
 NMR tube. Ensure the solution height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).
- Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Spectrometer Setup and Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
- Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
- Acquisition Parameters:
 - Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used. This decouples the protons from the carbon atoms, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation.
 - Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
 - Acquisition Time (AQ): Typically 1-2 seconds.
 - Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all carbon nuclei.
 - Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. This can range from several hundred to



several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.

 Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm to cover the entire range of organic chemical shifts.

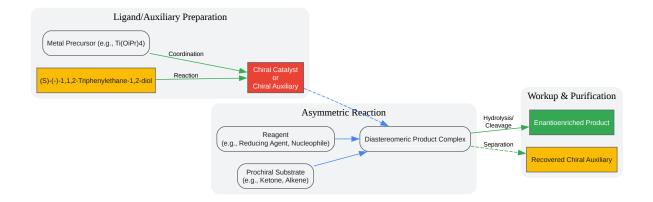
2.3. Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode (pointing upwards).
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm).
- Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While
 integration in standard 13C NMR is not always reliable for determining the ratio of different
 carbons due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it
 can provide a rough estimate of peak intensities.

Visualization of Application in Asymmetric Synthesis

(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a valuable chiral auxiliary and a precursor for chiral ligands in asymmetric catalysis. The following diagram illustrates a generalized workflow where such a chiral diol is employed to induce stereoselectivity in a chemical reaction.





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Caption: Generalized workflow for asymmetric synthesis using a chiral diol.

This technical guide provides essential information on the 13C NMR data of **(S)-(-)-1,1,2-Triphenylethane-1,2-diol** for professionals in the fields of chemical research and drug development. The detailed experimental protocol and the visualized workflow of its application in asymmetric synthesis offer a comprehensive resource for utilizing this important chiral building block.

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